molecular formula C14H11N3O4 B11988579 4-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide CAS No. 303064-09-7

4-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide

Cat. No.: B11988579
CAS No.: 303064-09-7
M. Wt: 285.25 g/mol
InChI Key: QVEDXOJKSBOJFM-OQLLNIDSSA-N
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Description

4-hydroxy-N’-(3-nitrobenzylidene)benzohydrazide is a chemical compound with the molecular formula C14H11N3O4 It is a hydrazone derivative, which is a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N’-(3-nitrobenzylidene)benzohydrazide typically involves the condensation reaction between 4-hydroxybenzohydrazide and 3-nitrobenzaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for 4-hydroxy-N’-(3-nitrobenzylidene)benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N’-(3-nitrobenzylidene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-hydroxy-N’-(3-nitrobenzylidene)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-N’-(3-nitrobenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-N’-(3-nitrobenzylidene)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and nitro groups enhances its reactivity and potential for forming metal complexes, making it a valuable compound for various applications .

Properties

CAS No.

303064-09-7

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

4-hydroxy-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H11N3O4/c18-13-6-4-11(5-7-13)14(19)16-15-9-10-2-1-3-12(8-10)17(20)21/h1-9,18H,(H,16,19)/b15-9+

InChI Key

QVEDXOJKSBOJFM-OQLLNIDSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=C(C=C2)O

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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